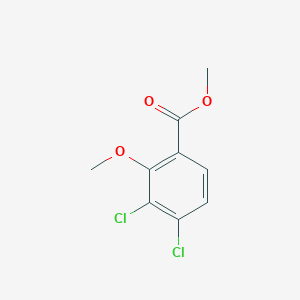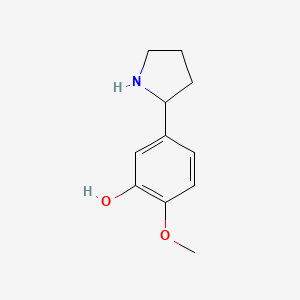
2-Methoxy-5-(pyrrolidin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-(pyrrolidin-2-yl)phenol is an organic compound characterized by a methoxy group at the second position and a pyrrolidinyl group at the fifth position on a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(pyrrolidin-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Methoxylation: Introduction of the methoxy group can be achieved through methylation of the phenol using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Pyrrolidinylation: The pyrrolidinyl group is introduced via a nucleophilic substitution reaction. This can be done by reacting the methoxyphenol with pyrrolidine under basic conditions, often using a catalyst like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to optimize the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to modify the pyrrolidinyl group, potentially forming secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced phenolic compounds.
Substitution: Halogenated phenols and other substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, 2-Methoxy-5-(pyrrolidin-2-yl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and resins, due to its reactive functional groups.
作用機序
The mechanism by which 2-Methoxy-5-(pyrrolidin-2-yl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron donation, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions and steric effects.
類似化合物との比較
Similar Compounds
2-Methoxyphenol: Lacks the pyrrolidinyl group, making it less versatile in biological applications.
5-(Pyrrolidin-2-yl)phenol: Lacks the methoxy group, which may reduce its reactivity in certain chemical reactions.
2-Methoxy-5-(morpholin-4-yl)phenol: Contains a morpholine ring instead of pyrrolidine, which can alter its chemical and biological properties.
Uniqueness
2-Methoxy-5-(pyrrolidin-2-yl)phenol is unique due to the combination of its methoxy and pyrrolidinyl groups, providing a balance of hydrophilic and hydrophobic properties. This dual functionality enhances its potential in various applications, from drug development to material science.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
2-methoxy-5-pyrrolidin-2-ylphenol |
InChI |
InChI=1S/C11H15NO2/c1-14-11-5-4-8(7-10(11)13)9-3-2-6-12-9/h4-5,7,9,12-13H,2-3,6H2,1H3 |
InChIキー |
JUQQXGOGFNGPRY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2CCCN2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


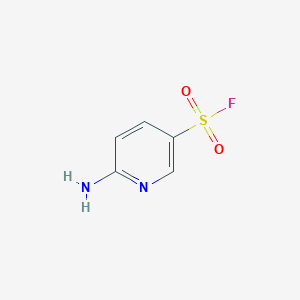
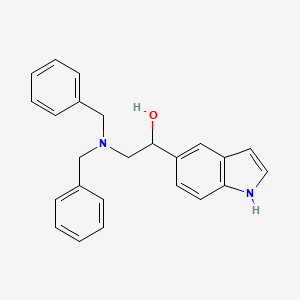


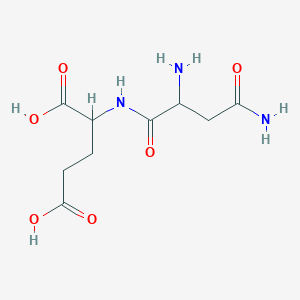



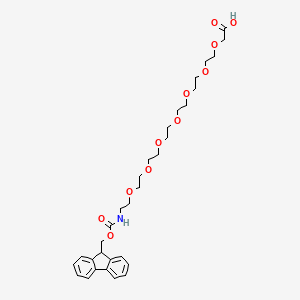
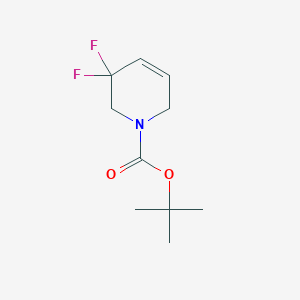
![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12097555.png)
